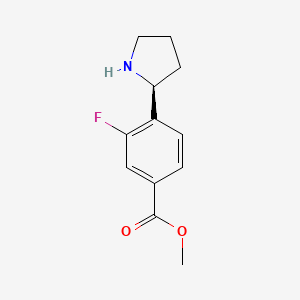
Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate is a compound that features a pyrrolidine ring, a benzoate ester, and a fluorine atom. The presence of the pyrrolidine ring is significant in medicinal chemistry due to its ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring . The fluorine atom can be introduced via electrophilic fluorination, and the ester group is typically formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-2-yl)benzoate: Lacks the fluorine atom, which may reduce its binding affinity and stability.
Methyl 3-fluoro-4-(piperidin-2-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its biological activity
Uniqueness
Methyl (S)-3-fluoro-4-(pyrrolidin-2-yl)benzoate is unique due to the combination of the pyrrolidine ring and the fluorine atom, which together enhance its biological activity and stability. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[(2S)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)8-4-5-9(10(13)7-8)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
ZFGSLADBVVAFHE-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)[C@@H]2CCCN2)F |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















